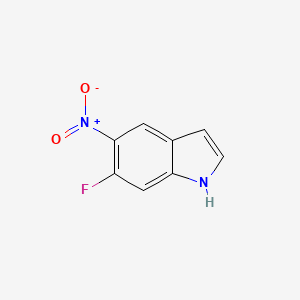

6-fluoro-5-nitro-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRIMPYGWOCLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 5 Nitro 1h Indole and Its Derivatives

Direct Synthetic Routes to 6-Fluoro-5-nitro-1H-indole

Direct synthetic routes aim to construct the this compound core in a single cyclization step from appropriately substituted acyclic precursors. While powerful, the availability of the required starting materials can be a limiting factor.

Cyclization Approaches for this compound Formation

Two of the most prominent methods for indole (B1671886) synthesis are the Leimgruber-Batcho and Fischer syntheses, both of which could theoretically be adapted for the direct preparation of this compound.

Leimgruber-Batcho Indole Synthesis This method is a versatile and popular alternative to the Fischer synthesis, particularly in industrial applications, because it proceeds from readily available o-nitrotoluenes and generally uses milder conditions. wikipedia.org The synthesis involves two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.orgclockss.org

For the specific synthesis of this compound, the hypothetical starting material would be a substituted 2-nitrotoluene, such as 4-fluoro-5-nitro-2-methylnitrobenzene. The process would involve:

Condensation of the 2-nitrotoluene derivative with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) and typically a secondary amine like pyrrolidine to form a vinylogous nitro-enamine. These intermediates are often highly colored due to their extended conjugation. wikipedia.org

Reductive cyclization of the enamine intermediate. This step reduces the nitro group to an amine, which then spontaneously cyclizes and eliminates the secondary amine to form the indole ring. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid. wikipedia.orgclockss.org

| Reaction | Starting Material | Key Reagents | Intermediate | Final Product |

| Leimgruber-Batcho | 4-fluoro-5-nitro-2-methylnitrobenzene (hypothetical) | 1. DMF-DMA, Pyrrolidine 2. Reductant (e.g., Raney Ni, H₂) | (Z)-1-(4-fluoro-5-nitro-2-nitrophenyl)-N,N-dimethylethenamine | This compound |

Fischer Indole Synthesis Discovered by Emil Fischer in 1883, this reaction is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgrsc.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which, under acidic conditions, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole after elimination of ammonia. youtube.com

To synthesize this compound via this route, one would require (4-fluoro-5-nitrophenyl)hydrazine as the starting material. This would be condensed with a two-carbon aldehyde equivalent, such as acetaldehyde or pyruvic acid, to form the corresponding hydrazone. Treatment of this hydrazone with a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂) would induce cyclization. wikipedia.orgorganic-chemistry.org The regiochemical outcome is generally predictable; for instance, a para-substituted phenylhydrazine will typically yield a 5-substituted indole. youtube.com

| Reaction | Starting Material | Key Reagents | Intermediate | Final Product |

| Fischer Synthesis | (4-fluoro-5-nitrophenyl)hydrazine (hypothetical) | Acetaldehyde, Acid catalyst (e.g., H₂SO₄) | Acetaldehyde (4-fluoro-5-nitrophenyl)hydrazone | This compound |

Functionalization Strategies for Fluorinated Nitroindoles

This approach involves modifying a pre-existing indole core through electrophilic substitution to introduce the fluoro and nitro groups. However, achieving the specific 6-fluoro-5-nitro substitution pattern on an unsubstituted indole is challenging due to the directing effects of the indole nucleus itself. The pyrrole (B145914) ring is significantly more reactive towards electrophiles than the benzene (B151609) ring, with C3 being the most common site of substitution. Direct nitration of indole, for example, often leads to 3-nitroindole or polymeric materials, especially under harsh acidic conditions. nih.gov Similarly, direct electrophilic fluorination presents significant regioselectivity challenges. Therefore, this is generally not a preferred route for preparing specifically substituted indoles like this compound.

Precursor Chemistry for Fluorinated Indoles

A more controlled and widely practiced approach to synthesizing this compound involves a stepwise strategy. This typically includes the synthesis of a 6-fluoroindole (B127801) intermediate, followed by a regioselective nitration reaction.

Synthesis of 6-Fluoroindole Intermediates

The preparation of 6-fluoroindole is a critical first step. Several methods have been reported for its synthesis. One documented procedure involves the reductive cyclization of a (4-fluoro-2-nitrophenyl)acetaldehyde derivative. chemicalbook.com In this synthesis, the semicarbazone of (4-fluoro-2-nitrophenyl)acetaldehyde is subjected to catalytic hydrogenation, which simultaneously reduces the nitro group and facilitates cyclization to form the indole ring.

Another reported pathway involves the nitration of indoline (B122111), followed by dehydrogenation to furnish the aromatic indole core. sigmaaldrich.com

| Method | Starting Material | Key Reagents & Conditions | Product | Yield |

| Reductive Cyclization chemicalbook.com | (4-fluoro-2-nitrophenyl)acetaldehyde semicarbazone | Rh/C, Fe(OAc)₂, H₂ (50 atm), THF, Room temp, 2 days | 6-fluoro-1H-indole | 87% |

Nitration Reactions on Fluorinated Indole Precursors

Once 6-fluoroindole is obtained, the subsequent step is the regioselective introduction of a nitro group at the C5 position. The outcome of electrophilic aromatic substitution on the 6-fluoroindole ring is governed by the combined directing effects of the pyrrole nitrogen and the C6-fluorine substituent.

The indole nitrogen (N1) is a powerful activating group and is ortho, para-directing, activating positions C3, C5, and C7.

The fluorine atom at C6 is a deactivating group due to its inductive effect but is also ortho, para-directing via resonance, influencing positions C5 and C7.

Both groups direct incoming electrophiles to the C5 and C7 positions. The C5 position is para to the strongly activating nitrogen atom, making it a highly favorable site for substitution. Nitration of protected tryptophan derivatives has shown that the choice of solvent and conditions is crucial for controlling regioselectivity, with different isomers being favored in different media. nih.gov For many aromatic compounds, nitration using a mixture of concentrated nitric acid and sulfuric acid is standard, but the acid-sensitivity of the indole ring often requires milder conditions to avoid degradation. frontiersin.org The use of cupric nitrate or other nitrating agents in less acidic solvents can be an effective alternative. researchgate.net

While direct nitration of L-tryptophan as a nitrate salt is known to yield 6-nitro-L-tryptophan, the specific conditions for the selective 5-nitration of 6-fluoroindole must be carefully optimized to achieve the desired isomer. nih.gov

Advanced Synthetic Transformations Involving this compound Scaffolds

The this compound scaffold is a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and fluoro groups modifies the reactivity of the indole ring, and the nitro group itself is a versatile functional handle.

Common transformations include:

Reduction of the Nitro Group: The C5-nitro group can be readily reduced to a C5-amino group using various reagents such as SnCl₂, H₂/Pd-C, or sodium dithionite. This resulting 5-amino-6-fluoro-1H-indole is a key precursor for building libraries of compounds, as the amino group can be further derivatized via acylation, alkylation, or Sandmeyer-type reactions.

N-Functionalization: The indole nitrogen can be alkylated or acylated under basic conditions (e.g., using NaH) to introduce various substituents. This is a common strategy in drug design to modulate solubility and receptor binding affinity.

C3-Functionalization: Despite the deactivating effect of the substituents on the benzene ring, the C3 position of the pyrrole ring remains a nucleophilic center. It can undergo reactions such as the Mannich reaction to install aminomethyl groups or the Vilsmeier-Haack reaction to introduce a formyl group (CHO). For example, 6-fluoroindole can be functionalized at the C3 position to produce intermediates like 6-fluoroindole-3-acetonitrile. google.com Similar reactivity can be expected for the 6-fluoro-5-nitro derivative, although the reaction rates may be slower due to the electron-withdrawing nitro group.

Strategies for Further Derivatization of this compound

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient, substituted benzene ring. This dual nature allows for a range of derivatization strategies at different positions of the molecule.

Electrophilic Substitution at C3: The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The preferred site for electrophilic substitution on an indole ring is the C3 position, as the resulting intermediate cation is more stable. bhu.ac.inquimicaorganica.org While the electron-withdrawing nitro group at the C5 position deactivates the ring system towards electrophilic attack, reactions at the C3 position remain a viable strategy for functionalization. Common electrophilic substitution reactions such as halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), and Vilsmeier-Haack formylation can introduce new functional groups at this position.

Nucleophilic Aromatic Substitution (SNAr) at C6: The presence of a strongly electron-withdrawing nitro group at the C5 position activates the adjacent C6 position, which bears a fluorine atom, towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions. wikipedia.org This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a powerful method for introducing diverse substituents at the C6 position. This reaction proceeds via a Meisenheimer complex, which is stabilized by the para-nitro group. wikipedia.org Potential nucleophiles include alkoxides, phenoxides, thiols, and primary or secondary amines, leading to the formation of ethers, thioethers, and amines, respectively.

Reduction of the Nitro Group: The nitro group at the C5 position is readily reduced to an amino group. This transformation is a critical step for further derivatization, as the resulting 6-fluoro-5-amino-1H-indole is a versatile intermediate. acs.orgepa.gov Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and H2) or chemical reduction with metals in acidic media (e.g., SnCl2/HCl, Fe/HCl). acs.org The newly formed amino group can then undergo a wide range of reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, or serve as a nucleophile in coupling reactions.

N-Substitution and Protection: The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can be readily deprotonated by a suitable base, followed by reaction with an electrophile. This allows for the introduction of various substituents, such as alkyl or acyl groups, on the indole nitrogen. N-alkylation or N-acylation can significantly modify the electronic properties and biological activity of the indole scaffold. Furthermore, the installation of a protecting group on the nitrogen is often a crucial step in multi-step syntheses to prevent unwanted side reactions during subsequent transformations at other positions of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: While the fluorine atom at C6 is generally not reactive in standard palladium-catalyzed cross-coupling reactions, derivatization of the this compound core can introduce functionalities amenable to such transformations. For instance, after reduction of the nitro group and diazotization of the resulting amine, a Sandmeyer reaction can be used to install a bromine or iodine atom at the C5 position. This halo-indole derivative can then participate in a variety of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comunl.ptnih.gov These reactions are powerful tools for constructing complex molecular architectures.

Table 1: Potential Derivatization Reactions of this compound This table illustrates potential products based on established indole chemistry.

| Reaction Type | Position | Reagents | Potential Product Structure |

| Electrophilic Substitution | C3 | NBS, AIBN, CCl4 | 3-Bromo-6-fluoro-5-nitro-1H-indole |

| Nucleophilic Substitution | C6 | NaOMe, MeOH | 6-Methoxy-5-nitro-1H-indole |

| Nitro Reduction | C5 | H2, Pd/C, EtOH | 5-Amino-6-fluoro-1H-indole |

| N-Alkylation | N1 | NaH, DMF; CH3I | 6-Fluoro-1-methyl-5-nitro-1H-indole |

Multicomponent Reaction Approaches with Fluoronitroindoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly efficient tools for generating molecular diversity. arkat-usa.orgrsc.org Indole scaffolds are frequently utilized in MCRs due to their versatile reactivity. rsc.orgnih.govbohrium.comacs.org this compound and its derivatives can serve as valuable building blocks in various MCRs.

Mannich-Type Reactions: The classic Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. Indoles readily undergo Mannich reactions at the C3 position with an aldehyde and a secondary amine to produce "gramine" analogs. wisdomlib.orgclockss.orgchemtube3d.com Despite the deactivating effect of the nitro group, this compound can be expected to react with formaldehyde and a secondary amine (e.g., dimethylamine) under appropriate conditions to yield the corresponding 3-(dialkylaminomethyl) derivative. These Mannich bases are versatile synthetic intermediates themselves.

Ugi and Ugi-Type Reactions: The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. While the parent indole is not a direct component, its derivatives can be readily incorporated. For example, an aldehyde-functionalized derivative of this compound (prepared, for instance, via a Vilsmeier-Haack reaction) could serve as the aldehyde component. Alternatively, the indole nitrogen can be carboxylated by treatment with CO2, and the resulting indole-N-carboxylic acid can be used as the acidic component in an Ugi-type reaction, leading to the formation of indole carboxamide amino amides. researchgate.netacs.org This approach allows for the direct incorporation of the indole moiety into peptide-like scaffolds.

Petasis-Type Reactions: The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid. N-substituted indoles can act as the amine component in this reaction. acs.org Therefore, this compound could potentially react with an aldehyde (such as glyoxylic acid) and a vinyl- or arylboronic acid to generate novel α-amino acid derivatives functionalized at the indole nitrogen.

Table 2: Potential Multicomponent Reactions Involving the this compound Scaffold This table illustrates potential MCR products based on established indole chemistry.

| MCR Type | Indole Role | Other Components | Potential Product Class |

| Mannich Reaction | Nucleophile (at C3) | Aldehyde, Secondary Amine | 3-Aminomethylindoles (Gramine analogs) |

| Ugi-Type Reaction | Acid Component (as N-carboxylic acid) | Aldehyde, Amine, Isocyanide | Indole Carboxamide Amino Amides |

| Petasis Reaction | Amine Component (at N1) | Aldehyde, Boronic Acid | N-Substituted Indole Amino Acids |

Chemical Reactivity and Transformation Mechanisms of 6 Fluoro 5 Nitro 1h Indole

Influence of the Fluoro and Nitro Substituents on Indole (B1671886) Reactivity

The combined influence of these two substituents renders the benzene (B151609) portion of the 6-fluoro-5-nitro-1H-indole molecule highly electron-deficient and therefore, significantly deactivated towards electrophilic aromatic substitution. This deactivation also has an electronic impact on the pyrrole (B145914) ring. By withdrawing electron density from the carbocyclic part of the molecule, the substituents indirectly decrease the electron density of the heterocyclic ring, including the indole nitrogen. This makes the pyrrole ring less nucleophilic than in unsubstituted indole, although it generally remains the most reactive part of the molecule for electrophilic attack. Conversely, the strong electron-withdrawing nature of the nitro group can activate the benzene ring for nucleophilic aromatic substitution, a reaction pathway not typically observed in unsubstituted indoles.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, which are significantly more reactive than benzene. The preferred site of electrophilic attack in unsubstituted indole is the C-3 position of the pyrrole ring. This preference is due to the ability of the nitrogen atom to effectively stabilize the cationic intermediate (the sigma complex) formed upon attack at this position.

| Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/CH₃CO₂NO₂ | 6-Fluoro-3,5-dinitro-1H-indole |

| Halogenation (Bromination) | Br₂/Pyridine | 3-Bromo-6-fluoro-5-nitro-1H-indole |

| Sulfonation | SO₃/Pyridine | This compound-3-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃/DMF | This compound-3-carbaldehyde |

| Mannich Reaction | CH₂O, (CH₃)₂NH, HCl | N,N-Dimethyl-1-((6-fluoro-5-nitro-1H-indol-3-yl)methyl)methanamine |

Nucleophilic Reactivity of the Indole Nitrogen in this compound

The lone pair of electrons on the indole nitrogen (N-1) can participate in nucleophilic reactions, such as N-alkylation and N-acylation. However, the nucleophilicity of this nitrogen is substantially influenced by substituents on the indole ring system. In this compound, the potent electron-withdrawing effects of the nitro and fluoro groups decrease the electron density throughout the molecule, including at the N-1 position. This reduction in electron density makes the indole nitrogen less basic and less nucleophilic compared to that of unsubstituted indole.

Consequently, reactions involving the nucleophilic attack of the indole nitrogen may require more forcing conditions, such as the use of a stronger base to deprotonate the N-H group, thereby generating the more nucleophilic indolide anion. Common reactions involving the indole nitrogen include:

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) to form N-alkylated products.

N-Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base, to yield N-acylated derivatives.

The decreased nucleophilicity of the nitrogen atom in this compound makes it less competitive with the C-3 position, which is the kinetically favored site for reactions with many electrophiles.

Reduction and Oxidation Pathways of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a fundamental and widely used reaction in organic synthesis. For this compound, the reduction of the nitro group would yield 5-amino-6-fluoro-1H-indole, a valuable synthetic intermediate.

Structure Activity Relationship Sar Studies of 6 Fluoro 5 Nitro 1h Indole Derivatives

Positional Isomerism and SAR in Fluoronitroindole Frameworks

For instance, in studies of bisindole compounds, the linkage between the indole (B1671886) rings (e.g., 5-5', 5-6', 6-5', or 6-6') significantly alters the molecule's three-dimensional shape. The 6-6' linkage has been shown to allow the molecule to adopt a more compact conformation, which can be crucial for fitting into the binding pocket of a biological target. In contrast, a 5-5' linkage results in a more extended conformation, which may be less optimal for certain receptor interactions. nih.gov

The placement of the fluorine and nitro groups on the indole ring also dictates the molecule's electronic properties. A fluorine atom at the 6-position and a nitro group at the 5-position create a specific electronic environment that influences the acidity of the N-H proton and the susceptibility of the ring to metabolic attack. Shifting these groups to other positions would alter the dipole moment and the electron-donating or -withdrawing nature of the substituted benzene (B151609) ring, thereby affecting interactions with target proteins.

Impact of Fluoro Substitution on Biological Activity Modulation

The introduction of a fluorine atom into the indole nucleus is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. nih.gov The unique properties of fluorine, such as its small size (acting as a bioisostere of a hydrogen atom), high electronegativity, and ability to form strong carbon-fluorine bonds, contribute to its significant impact on biological activity. nih.gov

Fluorine substitution can lead to:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of the drug. researchgate.net

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing the molecule's ionization state at physiological pH. This, in turn, can affect its solubility, permeability, and ability to interact with target receptors. nih.gov

The strategic placement of a fluorine atom at the 6-position of the 5-nitro-1H-indole core is a deliberate design choice aimed at leveraging these benefits to create more potent and effective therapeutic agents.

Role of the Nitro Group in Structure-Activity Profiles

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic and physicochemical properties of the 6-fluoro-1H-indole scaffold. mdpi.comsvedbergopen.com Its presence at the 5-position has several important implications for the structure-activity profile.

Key roles of the nitro group include:

Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group can decrease the electron density of the indole ring system, affecting its reactivity and interaction with biological targets. svedbergopen.com This can be crucial for establishing specific binding interactions, such as pi-stacking or electrostatic interactions, with amino acid residues in a protein's active site.

Potential for Bioactivation: In some cases, the nitro group can be bioreduced in vivo to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates can then covalently bind to biological macromolecules, which can be the basis for the therapeutic effect of certain antimicrobial and anticancer agents. nih.gov

Direction of Substituent Effects: The presence of the nitro group at the 5-position will influence the preferred location for further substitutions on the indole ring, guiding the synthesis of new derivatives with potentially improved activity.

Studies on other nitro-containing heterocyclic compounds have shown that the position of the nitro group is critical for biological activity. For example, in a study of nitro derivatives of indoline (B122111) and indole, compounds with a nitro group at the C5 or C6 position generally exhibited measurable mutagenic activity, while those with the nitro group at C4 or C7 were only weakly active or inactive. nih.gov This highlights the importance of the specific placement of the nitro group in the 6-fluoro-5-nitro-1H-indole framework.

Substituent Effects on Receptor Binding and Enzyme Inhibition

The biological activity of this compound derivatives can be further fine-tuned by introducing various substituents at other positions on the indole ring or on the side chains. These substituents can have a significant impact on receptor binding affinity and enzyme inhibition.

For example, in the development of inhibitors for specific enzymes, the addition of different functional groups can lead to enhanced potency. A study on a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which share a similar core structure, demonstrated that the introduction of a methyl group at the 9-position of a 6-fluoro derivative resulted in a more than 6-fold increase in potency as a CFTR potentiator. acs.org This suggests that even small alkyl groups can optimize the fit of the molecule within the receptor's binding pocket.

The nature of the substituent can influence several key factors:

Steric Interactions: The size and shape of the substituent can either promote or hinder the binding of the molecule to its target. Bulky groups may cause steric clashes, while smaller, appropriately shaped groups can enhance van der Waals interactions.

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the charge distribution across the molecule, affecting its ability to form hydrogen bonds, ionic bonds, or other electrostatic interactions with the receptor.

The following table illustrates how different substituents on a related indole scaffold can impact biological activity:

| Compound | R1 | R2 | EC50 (µM) |

| Derivative 1 | H | H | 0.37 |

| Derivative 2 | F | H | 0.15 |

| Derivative 3 | H | CH₃ | 0.06 |

| Data derived from a study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators. acs.org |

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives is essential for understanding how they interact with their biological targets. The presence of the fluorine atom can significantly influence the conformational preferences of the molecule.

The correlation between conformation and biological outcome is well-established in drug design. A molecule must adopt a specific conformation to fit into the binding site of a receptor or enzyme. Therefore, understanding the conformational landscape of this compound derivatives through computational modeling and experimental techniques like X-ray crystallography and NMR is crucial for:

Predicting Biological Activity: By determining the preferred low-energy conformations, it is possible to predict how well a molecule will bind to its target.

Designing More Potent Analogs: Knowledge of the bioactive conformation allows for the rational design of new derivatives that are pre-organized into the optimal shape for binding, potentially leading to increased potency and selectivity.

The interplay between the electronic effects of the fluoro and nitro groups and the steric and conformational constraints imposed by other substituents ultimately dictates the biological profile of these compounds.

Biological and Pharmacological Research Applications of 6 Fluoro 5 Nitro 1h Indole Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of the 5-nitroindole (B16589) scaffold, a structure closely related to 6-fluoro-5-nitro-1H-indole, have demonstrated significant potential in anticancer research. The presence of the nitro group is often associated with enhanced biological activity, including the generation of reactive oxygen species (ROS) that can contribute to cancer cell death.

Substituted 5-nitroindole derivatives have been shown to possess broad-spectrum anticancer activities, inhibiting the proliferation of various cancer cell lines. nih.govfrontiersin.org For instance, a series of pyrrolidine-substituted 5-nitroindole compounds were evaluated for their in vitro effects on cancer cell proliferation using HeLa (cervical cancer) cells. nih.gov Several of these derivatives were found to effectively inhibit cell proliferation, demonstrating the potential of the 5-nitroindole core in developing new antiproliferative agents. nih.govnih.gov The antiproliferative effects are often linked to the induction of cell cycle arrest and apoptosis. frontiersin.org

| Compound Type | Cell Line | Observed Effect | Reference |

| Pyrrolidine-substituted 5-nitroindoles | HeLa | Inhibition of cell proliferation, cell cycle arrest | nih.gov, frontiersin.org |

| Indole-2-carboxylate derivatives | HepG2, A549, MCF7 | Potent anti-proliferative activity | researchgate.net |

| Pyrazolinyl-indole derivatives | Various (Leukemia, Colon, Breast, etc.) | Significant cytotoxic activities | nih.gov |

A key mechanism through which these compounds exert their anticancer effects is by targeting specific molecular pathways crucial for cancer cell survival and proliferation.

G-quadruplexes: One of the most significant targets for 5-nitroindole derivatives is the G-quadruplex (G4) DNA structure. frontiersin.org G-quadruplexes are non-canonical DNA structures found in guanine-rich regions, such as the promoters of oncogenes like c-Myc. nih.gov Stabilization of these structures can suppress gene expression. Research has shown that substituted 5-nitroindole scaffolds can bind to and stabilize the c-Myc promoter G-quadruplex. nih.govfrontiersin.org This binding downregulates the expression of the c-Myc oncogene, a critical factor in many cancers, leading to cell-cycle arrest in the sub-G1/G1 phase. nih.govfrontiersin.org Nuclear magnetic resonance (NMR) studies have provided detailed insights into this interaction, showing that some compounds interact with the terminal G-quartets of the G-quadruplex structure. nih.govfrontiersin.org

Enzyme Inhibition: Indole-based compounds are also known to inhibit key enzymes involved in cancer progression. For example, some derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a protein kinase whose mutation can lead to uncontrolled cell growth. researchgate.netnih.gov A fluorinated indole (B1671886) analog of the drug AZD9291 demonstrated improved selectivity towards EGFR mutants, suggesting that the fluorinated indole ring plays a role in enhancing binding interactions within the enzyme's active site. researchgate.net

Antimicrobial Research: Antibacterial and Antifungal Potentials

The structural features of this compound suggest potential for antimicrobial activity. Both fluorine-containing and nitroaromatic compounds have well-established roles in the development of antimicrobial agents. nih.govmdpi.com

Fluorine-containing indole derivatives have been synthesized and screened for antibacterial activity. A study on 5/6-fluoroindole-2,3-dione derivatives showed activity against both Gram-positive (Staphylococcus albus) and Gram-negative (Escherichia coli) bacteria. nih.gov This indicates that the presence of a fluorine atom on the indole ring can contribute to antibacterial properties. nih.gov

The nitro group is a key pharmacophore in many antimicrobial drugs. mdpi.com Nitroaromatic compounds often undergo intracellular reduction by microbial nitroreductases to produce radical anions and other reactive species that are toxic to the cell. mdpi.comresearchgate.net This mechanism is central to the action of drugs like metronidazole (B1676534) (a 5-nitroimidazole) and nitrofurans. mdpi.comresearchgate.net The presence of the 5-nitro group in the this compound scaffold suggests that its derivatives could function through a similar reductive activation pathway, making them promising candidates for new antibacterial and antifungal agents. mdpi.com

| Compound Class | Target Organism(s) | Potential Mechanism of Action | Reference |

| 5/6-Fluoroindole-2,3-diones | Staphylococcus albus, Escherichia coli | Not specified | nih.gov |

| 5-Nitro-heterocycles (general) | Bacteria, Fungi, Protozoa | Reductive activation by nitroreductases | researchgate.net, mdpi.com |

Antiviral Investigations of this compound Conjugates

The indole scaffold is a "privileged structure" in antiviral drug discovery, forming the core of several approved and investigational drugs. nih.govresearchgate.net Both fluoro- and nitro-substituted indoles have been explored for their potential to combat various viral infections.

Research into fluorinated indoles has yielded potent antiviral agents. For instance, a 5,7-difluoroindole (B1306068) derivative was identified as a powerful and metabolically stable inhibitor of the influenza virus. researchgate.net Similarly, tetracyclic indole derivatives with fluoro substitutions have shown noteworthy inhibitory activity against the Hepatitis C virus (HCV). nih.gov

The 5-nitroindole moiety has also been specifically investigated for antiviral applications. A 5-nitroindole ribonucleoside was synthesized and evaluated as a potential lethal mutagen against RNA viruses. nih.gov This compound was shown to be incorporated into the viral RNA by the poliovirus RNA-dependent RNA polymerase (RdRP), a key enzyme for viral replication. nih.gov The compound not only inhibited the enzyme but also reduced the titer of poliovirus in cell culture, highlighting its promise as a lead for developing novel antiviral agents that work by inducing "error catastrophe" in the viral genome. nih.gov

| Compound Class | Target Virus | Mechanism of Action | Reference |

| Fluoro-substituted indoles | Influenza A, Hepatitis C Virus (HCV) | PB2 inhibition (Influenza), NS5B polymerase inhibition (HCV) | nih.gov, researchgate.net |

| 5-Nitroindole ribonucleoside | Poliovirus | Inhibition of RNA-dependent RNA polymerase (RdRP), lethal mutagenesis | nih.gov |

Anti-inflammatory Response Modulation

Indole derivatives are widely recognized for their anti-inflammatory properties, with the FDA-approved non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) being a prominent example. google.com Research has shown that derivatives of the indole core can modulate the inflammatory response through various mechanisms.

Studies on different indole derivatives have demonstrated their ability to inhibit the production of key pro-inflammatory mediators. For example, certain indole compounds can significantly reduce the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines like RAW264.7. google.comresearchgate.net The inhibition of these cytokines is a critical target in anti-inflammatory therapy. google.com

Furthermore, fluorinated indole-related compounds have been specifically studied for their anti-inflammatory effects. A study on 5-fluoro-2-oxindole revealed that it can alleviate inflammatory pain by inhibiting oxidative and inflammatory responses triggered by peripheral inflammation. The compound was shown to inhibit the upregulation of inflammatory markers such as NOS2, CD11b/c, and IBA-1 in spinal cords and paws. These findings suggest that derivatives of this compound could likewise possess potent anti-inflammatory activities by modulating immune cell responses and cytokine production.

Other Emerging Pharmacological Applications (e.g., CNS activity, enzyme inhibition)

The versatility of the indole scaffold extends to other therapeutic areas, including disorders of the central nervous system (CNS) and targeted enzyme inhibition.

CNS Activity: The indole structure is a core component of the neurotransmitter serotonin, making its derivatives prime candidates for CNS-active drugs. Research has explored indole derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. For example, a series of 3-chloro-1H-indole-5,6-dicarbonitrile derivatives exhibited potent, reversible, and competitive inhibition of both MAO-A and MAO-B, with IC50 values in the nanomolar range. Such compounds are considered promising leads for designing drugs to treat neurological disorders like Parkinson's disease and depression.

Enzyme Inhibition: The presence of a fluorine atom can significantly influence a molecule's interaction with enzymes. Fluorine's high electronegativity can alter the acidity of nearby functional groups or participate in crucial binding interactions within an enzyme's active site, often leading to potent and selective inhibition. The strategic placement of fluorine in drug candidates is a common technique to enhance binding affinity and metabolic stability. Therefore, the this compound scaffold represents a valuable starting point for designing specific enzyme inhibitors for a wide range of therapeutic targets.

Advanced Analytical Techniques for Characterization and Quantification of 6 Fluoro 5 Nitro 1h Indole

Spectroscopic Methodologies in Fluoronitroindole Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 6-fluoro-5-nitro-1H-indole, providing insights into its atomic composition and bonding. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are primary methods for its characterization.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the indole (B1671886) ring, C-H aromatic stretches, C=C aromatic ring stretches, the C-F stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. The chromophoric indole system, extended by the nitro group, would result in characteristic absorption maxima in the UV-Vis spectrum. Studies on various nitroindole isomers show that the position of the nitro group significantly influences the absorption spectrum, with most isomers exhibiting broad absorption peaks in the near-UV range (300–400 nm).

Interactive Table: Representative Spectroscopic Data for Substituted Indoles

| Compound | Technique | Key Spectral Features |

| 3-Methyl-5-nitro-1H-indole | ¹H NMR (500 MHz, CDCl₃) | δ 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58 | |

| 6-Fluoro-3-methyl-1H-indole | ¹H NMR (500 MHz, CDCl₃) | δ 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 | |

| ¹⁹F NMR (470 MHz, CDCl₃) | δ -121.75 | |

| 6-Nitroindole | IR (Gas Phase) | Characteristic peaks for N-H, C-H aromatic, C=C aromatic, and NO₂ stretches. |

| Various Nitroindole Isomers | UV-Vis | Broadly absorbing peak in the near-UV (300–400 nm) range. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method would likely be suitable for this compound. In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area from the detector (e.g., a UV detector set to an absorption maximum of the compound) would be proportional to its concentration, allowing for quantification and purity determination.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of this compound, a capillary column with a suitable stationary phase would be used. The compound would be vaporized and carried through the column by an inert gas, with separation based on its boiling point and interaction with the stationary phase. The resulting chromatogram would show a peak at a characteristic retention time, and the coupled mass spectrometer would provide mass information for definitive identification.

Interactive Table: Representative Chromatographic Conditions for Indole Derivatives

| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | 5,6-Dihydroxyindole | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN) and water with a phosphoric acid modifier. | UV or MS |

| GC | 3,6-Dimethyl-1H-indole | Agilent 19091J-413 (30 m × 320 μm × 0.25 μm) | Nitrogen (N₂) | Flame Ionization Detector (FID) |

Advanced Mass Spectrometry Techniques (e.g., MALDI-MS applications)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. For this compound, with a molecular weight of 180.14 g/mol , the mass spectrum would show a molecular ion peak corresponding to this mass.

The fragmentation pattern observed in the mass spectrum is unique to the molecule's structure. Cleavage of the nitro group or other characteristic fragmentations of the indole ring would provide confirmatory structural evidence.

While not a direct analysis of this compound itself, an interesting application of related compounds is in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) . Research has shown that certain nitro-indole derivatives can serve as effective matrices in MALDI-MS. rsc.orgsigmaaldrich.comchem-contract.comsigmaaldrich.comtsijournals.com These matrices assist in the soft ionization of large biomolecules, such as peptides and proteins, allowing for their analysis by mass spectrometry. rsc.orgsigmaaldrich.comchem-contract.comsigmaaldrich.comtsijournals.com This highlights a potential application area for novel nitro-indole compounds.

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of a molecule. While a crystal structure for this compound is not publicly available, analysis of derivatives of the 6-fluoro-1H-indole scaffold demonstrates the power of this technique.

For example, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one has been determined. researchgate.net Such studies reveal the planarity of the indole ring system and the spatial arrangement of its substituents. researchgate.net Obtaining a single crystal of a this compound derivative would allow for an unambiguous confirmation of its molecular structure and provide valuable data on its solid-state packing and intermolecular interactions.

Interactive Table: Representative Crystallographic Data for a 6-Fluoroindole (B127801) Derivative

| Compound | Crystal System | Space Group | Key Structural Features |

| 3-(6-fluoro-1H-indol-3-yl)- 1-methylquinoxalin-2(1H)-one | Orthorhombic | Pbca | The structure confirms the connectivity of the atoms and reveals that almost all non-hydrogen atoms lie in the same plane. researchgate.net |

Computational and Theoretical Investigations of 6 Fluoro 5 Nitro 1h Indole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-fluoro-5-nitro-1H-indole, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity.

By optimizing the molecular structure, DFT can determine bond lengths, bond angles, and dihedral angles with high accuracy. These calculations provide insights into the molecule's stability and preferred conformation. The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitro group is expected to be a strong electron-withdrawing region, while the indole (B1671886) nitrogen and the benzene (B151609) ring may possess nucleophilic character. This information is vital for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability. |

Note: The data in this table is illustrative and based on typical values for similar nitroaromatic compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand into the binding site of the target protein and calculating the binding affinity using a scoring function. This score estimates the strength of the interaction, with lower scores generally indicating a more favorable binding. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

For this compound, docking simulations could be employed to screen for potential protein targets. Given the structural similarities of the indole scaffold to known bioactive molecules, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in metabolic pathways. frontiersin.org The fluorine and nitro substituents can significantly influence binding affinity and selectivity through specific interactions like halogen bonding or π-hole interactions involving the nitro group. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against Selected Kinase Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| c-Met Kinase | -8.5 | MET1160, ASP1222, TYR1230 |

| JAK-3 Protein | -7.9 | LEU905, GLU907, ARG953 |

Note: This data is hypothetical, illustrating potential outcomes of docking simulations based on studies of similar compounds. nih.govnih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org These simulations provide detailed information about the conformational flexibility of a molecule and its stability in different environments, such as in aqueous solution or when bound to a protein. nih.gov

For this compound, an MD simulation would typically start with an optimized structure, which is then placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated, and the system is allowed to evolve over time according to the laws of classical mechanics. By analyzing the trajectory of the simulation, one can assess the molecule's conformational stability, identify preferred conformations, and understand how it interacts with its surroundings. nih.gov

When combined with molecular docking, MD simulations can be used to refine the predicted binding pose of the ligand and to calculate the binding free energy more accurately. These simulations can reveal whether the initial docked pose is stable over time and can account for the dynamic nature of both the ligand and the protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity. nih.gov

For a series of indole derivatives including this compound, a QSAR model could be built to predict their activity against a specific biological target. Molecular descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., molecular connectivity). nih.gov

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. For this compound, a QSAR model could help in designing derivatives with improved potency or selectivity by suggesting modifications that enhance the desired molecular properties. nih.gov

In Silico ADME Prediction for Drug Design Principles

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug design. These computational models estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process. scielo.brnih.gov

For this compound, various ADME properties can be predicted using a range of computational tools. These predictions are often based on established rules, such as Lipinski's Rule of Five, and on models built from large datasets of experimental data. nih.gov

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication for Drug Design |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. frontiersin.org |

| Human Intestinal Absorption | >80% | Indicates good potential for oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | May be suitable for CNS targets. |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells. frontiersin.org |

| Metabolism | ||

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Aqueous Solubility (logS) | -3.5 | Moderate solubility. nih.gov |

| Toxicity | ||

| AMES Mutagenicity | Potential risk | The nitro group can be associated with mutagenicity. nih.gov |

Note: The data presented in this table is for illustrative purposes and represents typical predictions from in silico ADME software. scielo.brfrontiersin.org

These in silico predictions are invaluable for guiding the optimization of lead compounds. For example, if a compound is predicted to have poor solubility or to be a substrate for metabolic enzymes, medicinal chemists can design derivatives to address these issues before committing significant resources to synthesis and testing. nih.gov

Strategic Applications of 6 Fluoro 5 Nitro 1h Indole in Advanced Organic Synthesis

6-Fluoro-5-nitro-1H-indole as a Versatile Synthetic Intermediate

The strategic positioning of the fluoro and nitro substituents on the indole (B1671886) ring makes this compound a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of both groups significantly influences the electron density of the indole nucleus, thereby directing the regioselectivity of various chemical transformations.

The nitro group at the C5 position can be readily reduced to an amino group, which then serves as a handle for a wide array of functionalization reactions. This amino functionality can participate in amide bond formations, diazotization reactions, and as a nucleophile in the construction of new heterocyclic rings. Furthermore, the fluorine atom at the C6 position enhances the metabolic stability and binding affinity of derivative molecules, a desirable trait in the development of pharmacologically active compounds.

The indole nitrogen can be protected with various protecting groups to modulate its reactivity and to facilitate reactions at other positions of the indole core. Common synthetic transformations involving this compound as a starting material are summarized in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂/HCl | 6-Fluoro-1H-indol-5-amine derivatives |

| N-Alkylation/N-Arylation | Alkyl/Aryl halide, Base | N-Substituted-6-fluoro-5-nitro-1H-indoles |

| Electrophilic Substitution | Vilsmeier-Haack, Nitration, Halogenation | C3-functionalized 6-fluoro-5-nitro-1H-indoles |

| Cross-Coupling Reactions | Suzuki, Heck, Sonogashira (on halogenated derivatives) | Arylated, alkenylated, or alkynylated indoles |

Construction of Complex Heterocyclic Architectures

The inherent reactivity of this compound provides a robust platform for the synthesis of a diverse range of complex heterocyclic architectures. The functional groups present on the indole core act as key anchor points for annulation and cyclization reactions, leading to the formation of fused polycyclic systems.

A common strategy involves the reduction of the nitro group to an amine, followed by condensation with a suitable bifunctional electrophile to construct a new ring fused to the indole scaffold. For instance, reaction of the resulting 5-amino-6-fluoro-1H-indole with α,β-unsaturated ketones or esters can lead to the formation of pyrimido[5,4-b]indole derivatives, which are known to possess a variety of biological activities.

Furthermore, the C3 position of the indole ring is susceptible to electrophilic attack, allowing for the introduction of various side chains that can subsequently participate in cyclization reactions. The Vilsmeier-Haack reaction, for example, introduces a formyl group at the C3 position, which can then be elaborated into more complex heterocyclic systems.

Development of Novel Pharmaceutical Leads and Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, being a core component of numerous approved drugs. The incorporation of fluorine and a nitro group, as seen in this compound, offers a strategic approach to modulate the pharmacological properties of new drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the lipophilicity of the molecule, thereby influencing its pharmacokinetic profile.

The nitro group, while often seen as a potential liability in drug design due to metabolic concerns, can also serve as a crucial pharmacophore or be transformed into other functional groups that contribute to biological activity. For instance, nitroaromatic compounds have been investigated for their potential as anticancer agents, with their activity often linked to bioreductive activation in hypoxic tumor environments. Derivatives of 5-nitroindole (B16589) have been explored as binders for G-quadruplex DNA, a potential target for cancer therapy.

The versatility of this compound allows for the generation of diverse libraries of compounds for high-throughput screening. By systematically modifying the substituents on the indole core, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the properties of potential drug candidates.

Applications in Material Science Research (e.g., fluorescent probes, organic electronics)

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its unique electronic and photophysical properties suggest potential applications in material science. The indole scaffold itself is a component of many organic electronic materials and fluorescent probes.

The presence of both an electron-donating indole nitrogen and electron-withdrawing nitro and fluoro groups can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence. While nitroaromatics are often non-fluorescent, strategic molecular design can lead to fluorescent materials. The development of fluorescent probes based on substituted indoles is an active area of research. For example, the use of 6-fluoroindole (B127801) in a fluorescent assay has been reported, highlighting the potential of fluorinated indoles in this area.

In the field of organic electronics, the ability to tune the electronic properties of organic molecules is paramount. The substitution pattern of this compound allows for the systematic modification of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By incorporating this building block into larger conjugated systems, it may be possible to develop novel organic semiconductors with tailored charge transport properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Further research is warranted to fully explore the potential of this compound and its derivatives in these advanced material applications.

Future Perspectives and Research Directions for 6 Fluoro 5 Nitro 1h Indole

Exploration of New Synthetic Pathways

While established methods for the synthesis of substituted indoles, such as the Leimgruber-Batcho and Fischer indole (B1671886) syntheses, provide a foundation, future research will likely focus on the development of more efficient, scalable, and environmentally benign routes to 6-fluoro-5-nitro-1H-indole and its derivatives. luc.edu A key challenge lies in the precise regioselective introduction of the fluoro and nitro substituents.

Future synthetic explorations may include:

Late-Stage Functionalization: Developing novel C-H activation and functionalization strategies to introduce the fluoro and nitro groups onto a pre-formed indole core. This approach would offer greater flexibility and efficiency compared to traditional multi-step syntheses that rely on substituted anilines.

Flow Chemistry: The use of microreactor technology could enable safer and more controlled nitration reactions, which are often hazardous on a large scale. Flow chemistry can also facilitate rapid reaction optimization and scale-up.

Biocatalysis: Engineering enzymes to catalyze the selective fluorination or nitration of indole derivatives could provide a highly specific and sustainable synthetic route.

Novel Cyclization Strategies: Investigating new transition-metal-catalyzed or organocatalyzed cyclization reactions to construct the indole ring with the desired substitution pattern already in place. nih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Modified Leimgruber-Batcho | Well-established, reliable | Multi-step, potential for side products |

| Late-Stage C-H Functionalization | High atom economy, increased efficiency | Regioselectivity, harsh reaction conditions |

| Flow Chemistry | Enhanced safety, scalability, precise control | Specialized equipment required |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme development and optimization |

Deeper Mechanistic Understanding of Biological Interactions

Preliminary studies on related nitroindole compounds suggest that they can act as binders of G-quadruplex DNA, particularly in the promoter region of oncogenes like c-Myc. d-nb.info This provides a compelling starting point for investigating the biological activity of this compound. Future research in this area should aim to:

Identify and Validate Biological Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of this compound.

Elucidate Molecular Mechanisms: Using biophysical methods like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to determine the precise binding mode of the compound to its biological target(s).

Investigate Downstream Signaling Pathways: Once a target is validated, it will be crucial to understand how the interaction of this compound with this target affects cellular signaling pathways, leading to a physiological response.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at various positions of the indole ring to understand how these changes affect biological activity. The presence of the fluorine atom is known to influence the metabolic stability and binding affinity of drug candidates. researchgate.net

Advanced Computational Modeling and Drug Design

In silico approaches are indispensable in modern drug discovery and can significantly accelerate the development of this compound-based therapeutics. nih.govnih.gov Future computational studies should focus on:

Molecular Docking and Virtual Screening: Using the three-dimensional structure of potential biological targets to perform virtual screening of large compound libraries to identify other potent binders and to predict the binding affinity and conformation of this compound.

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to understand the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can provide insights into its reactivity and intermolecular interactions. nih.gov

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs to guide the design of compounds with improved pharmacokinetic profiles. nih.gov

De Novo Design: Using computational algorithms to design novel molecules based on the pharmacophore of this compound that are predicted to have enhanced biological activity and drug-like properties.

The following table outlines key parameters for computational modeling:

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Target-based drug design | Binding affinity, binding mode |

| DFT Calculations | Electronic property analysis | Reactivity, intermolecular interactions |

| ADMET Prediction | Pharmacokinetic profiling | Drug-likeness, toxicity risk |

| De Novo Design | Lead optimization | Novel, potent analogs |

Potential in Niche Chemical and Biological Technologies

Beyond its potential in medicine, the unique properties of this compound make it an attractive candidate for various niche applications:

Fluorescent Probes: The indole scaffold is inherently fluorescent, and the introduction of electron-withdrawing groups like the nitro group can modulate its photophysical properties. Research into the use of 6-fluoroindole (B127801) derivatives as fluorescent probes for detecting specific biomolecules or cellular environments is a promising avenue. nih.gov

Chemical Sensors: The electron-deficient nature of the aromatic ring in this compound could be exploited in the design of chemical sensors. For example, it could be incorporated into a polymer matrix to create a sensor that responds to the presence of electron-rich analytes.

Organic Electronics: The tunable electronic properties of substituted indoles suggest their potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Precursor for Novel Heterocyclic Systems: The reactivity of the nitro group allows for its conversion into other functional groups, making this compound a versatile intermediate for the synthesis of more complex heterocyclic systems with novel properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing fluorine and nitro groups onto the indole scaffold in 6-fluoro-5-nitro-1H-indole?

- Fluorination and nitration of indoles typically employ electrophilic substitution. For regioselective fluorination at the 6-position, methods like Balz-Schiemann or halogen exchange using KF under transition-metal catalysis (e.g., Pd/Cu) are common. Nitration at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions, where the fluorine substituent directs nitration to the adjacent position .

- Example workflow:

- Step 1 : Synthesize 6-fluoroindole via Pd-catalyzed cross-coupling.

- Step 2 : Nitrate using fuming HNO₃ at 0–5°C to favor 5-position substitution.

- Validation : Confirm regiochemistry via ¹H/¹⁹F NMR coupling patterns and NOE experiments .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- ¹H NMR : The absence of a proton at C5 (due to nitro substitution) and coupling between H4 and H7 (meta to fluorine) can validate substitution patterns.

- ¹⁹F NMR : A singlet near -110 ppm (for C6-F) confirms no adjacent protons.

- MS : High-resolution MS (e.g., FAB-HRMS) should match the molecular ion [M+H]⁺ at m/z 195.0372 (C₈H₅FN₂O₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence the reactivity of this compound in further functionalization?

- The nitro group is a strong electron-withdrawing meta-director, which can deactivate the indole ring toward electrophilic substitution but facilitate nucleophilic aromatic substitution (NAS) at the 4-position. Computational DFT studies (e.g., using Gaussian) can predict charge distribution and reactive sites.

- Experimental design :

- Perform NAS with amines or thiols under basic conditions (e.g., K₂CO₃/DMF).

- Monitor reaction progress via HPLC and characterize products via X-ray crystallography (using SHELXL ).

Q. What strategies mitigate competing side reactions during the nitration of 6-fluoroindole?

- Key challenges include over-nitration and oxidation of the indole ring. Mitigation approaches:

- Temperature control : Maintain nitration below 10°C to reduce di-nitration.

- Solvent selection : Use acetic acid as a proton source to stabilize intermediates.

- Additives : Include urea to scavenge excess HNO₃ .

- Data contradiction example : Some studies report higher yields with fuming HNO₃ in H₂SO₄, while others prefer acetyl nitrate. Comparative kinetic studies (e.g., in J. Org. Chem.) are recommended to resolve discrepancies.

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound derivatives?

- SHELX programs (e.g., SHELXL ) are widely used for refinement. For nitro groups, anisotropic displacement parameters validate planarity. Fluorine positioning can be confirmed via Fourier difference maps.

- Case study : A derivative with ambiguous NOE correlations showed a 5-nitro group via X-ray, resolving NMR misinterpretations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.